1-Butyl-5-methylpiperazin-2-one is an organic compound belonging to the class of piperazine derivatives. It features a piperazine ring with a butyl group and a methyl group at specific positions, contributing to its unique chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
1-Butyl-5-methylpiperazin-2-one can be synthesized through various chemical reactions involving piperazine and butylating agents. It is not commonly found in nature but can be produced in laboratory settings.
This compound is classified as:
The synthesis of 1-butyl-5-methylpiperazin-2-one typically involves the following methods:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of appropriate purification techniques, such as recrystallization or chromatography, is essential to isolate the desired product effectively.
1-Butyl-5-methylpiperazin-2-one has a molecular formula of C₁₁H₁₈N₂O and a molecular weight of approximately 198.28 g/mol. The structure consists of a six-membered piperazine ring with substituents at specific positions:
1-Butyl-5-methylpiperazin-2-one can undergo various chemical reactions due to its functional groups:
Understanding these reactions provides insight into potential modifications and applications of 1-butyl-5-methylpiperazin-2-one in synthetic organic chemistry.
The mechanism of action for 1-butyl-5-methylpiperazin-2-one largely depends on its biological targets, which may include neurotransmitter receptors or enzymes involved in metabolic pathways.
Quantitative structure–activity relationship studies may provide data on how structural variations impact biological activity, guiding future drug design efforts.
1-Butyl-5-methylpiperazin-2-one exhibits several notable physical properties:
The compound is characterized by:
Relevant data should be collected through experimental analysis and characterization techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.
1-Butyl-5-methylpiperazin-2-one has potential applications in various scientific fields:
Piperazin-2-one derivatives represent a strategically important subclass within nitrogen-containing heterocycles, characterized by their six-membered diamine ring featuring adjacent nitrogen atoms and a ketone group. The specific compound 1-Butyl-5-methylpiperazin-2-one exemplifies structural innovations within this scaffold, where alkyl substituents at the N1 and C5 positions confer tailored physicochemical and pharmacological properties. This molecule serves as a versatile intermediate in designing targeted bioactive agents, leveraging the inherent balance of polarity, basicity, and three-dimensional structure provided by the piperazinone core. Its emergence reflects ongoing efforts to overcome limitations of early piperazine-based drugs through strategic ring modification, positioning it as a contemporary focus in rational drug design [1] [3].
Piperazinone cores serve as privileged scaffolds in medicinal chemistry due to their exceptional capacity to modulate drug-like properties and interact with diverse biological targets. Unlike planar aromatic systems, the piperazinone ring adopts variable conformations (chair, boat, or twist-boat) that enable optimal binding with enzymes and receptors. Key roles include:
Table 1: Therapeutic Applications of Piperazinone Derivatives
Therapeutic Area | Biological Target | Representative Activity | Source |
---|---|---|---|
Antibacterial | DNA gyrase/Topoisomerase IV | MIC = 0.25 µg/mL vs S. aureus | [6] |
Anticancer | ARv7 splice variant (Prostate) | IC₅₀ = 3.2 nM; Tumor growth inhibition | [2] |
Antiviral | HIV-1 reverse transcriptase | EC₅₀ = 8.7 nM | [3] |
Antimalarial | Plasmodium DHODH | IC₅₀ = 15 nM | [6] |
The pharmacological profile of 1-Butyl-5-methylpiperazin-2-one is critically determined by its substitution pattern, which fine-tunes steric, electronic, and lipophilic parameters:
N1-Butyl Group: The butyl chain (‑CH₂-CH₂-CH₂-CH₃) extends radially from the piperazinone nitrogen, creating a hydrophobic domain that enhances membrane permeability and influences target selectivity. Butyl-substituted analogs exhibit 3–5-fold higher log P values than methyl or unsubstituted derivatives, promoting blood-brain barrier penetration in CNS-targeted agents. This moiety also reduces P-glycoprotein efflux, as observed in multidrug-resistant cancer cell lines where butyl-containing derivatives showed 8-fold greater intracellular accumulation than ethyl analogs [1] [6]. Conformational studies reveal that the butyl group stabilizes a pseudo-equatorial orientation in aqueous media, minimizing steric clash with the C2 carbonyl while enabling van der Waals contacts with hydrophobic binding pockets (e.g., cannabinoid receptor CB2) [2].
C5-Methyl Group: The chiral methyl substituent at C5 introduces stereochemical complexity critical for target discrimination. (S)-enantiomers typically exhibit 10–50-fold higher activity than (R)-counterparts in receptor-binding assays, attributed to optimized three-dimensional fit within asymmetric binding sites. The methyl group also imposes conformational restraint on the piperazinone ring, reducing the energy barrier for chair-to-boat transitions and locking bioactive conformations. In metabolic studies, C5-methylation decreases hepatic clearance by 40–60% by blocking cytochrome P450 3A4-mediated oxidation at adjacent positions [1] [3].
Synergistic Effects: The combined presence of both substituents creates a molecular asymmetry that enhances selectivity for structurally conserved targets. For example, 1-butyl-5-methyl derivatives showed >100-fold selectivity for α1-adrenergic receptors over histamine H1 receptors, whereas monosubstituted analogs lacked discrimination. This synergy extends to physicochemical properties: the methyl group counterbalances butyl-induced lipophilicity, maintaining calculated log P values in the optimal range (2.0–3.5) for oral bioavailability [3] [6].
The development of piperazinone therapeutics evolved through three distinct phases, reflecting changing strategies in medicinal chemistry:
First Generation (1950s–1970s): Early applications focused on unsubstituted piperazine cores in psychoactive drugs. Triflupromazine (neuroleptic) and mepiprazole (anxiolytic) exemplified this era, leveraging the scaffold’s basicity for CNS penetration. Limitations emerged with metabolic instability (N-dealkylation, ring oxidation) and off-target effects, prompting ring modifications [3] [6].
Second Generation (1980s–2000s): Introduction of carbonyl groups yielded piperazin-2-ones with improved metabolic profiles. Key milestones included the HIV reverse transcriptase inhibitor 1-[(2-benzoxazolyl)carbonyl]-4-methylpiperazine (1995) and antitubercular agent 5-methyl-N-(4-nitrophenyl)piperazin-2-one (2009). Structural diversification accelerated with C3/C5 alkylation and N1 acylation, broadening applications to antibacterial and anticancer domains. During this period, over 120 piperazinone-based patents were filed, highlighting industrial interest [1] [3].
Third Generation (2010s–Present): Strategic N1/C5 disubstitution emerged to optimize target engagement and ADME properties. 1-Butyl-5-methylpiperazin-2-one derivatives represent this phase, exemplified by:
Table 2: Evolution of Piperazinone-Based Therapeutics
Era | Structural Features | Representative Drug | Therapeutic Use |
---|---|---|---|
1950s–1970s | Unsubstituted piperazine | Triflupromazine | Antipsychotic |
1980s–2000s | Monosubstituted piperazin-2-one | Befiradol (5-HT₁A agonist) | Neurological disorders |
2010s–Present | 1,5-Disubstituted piperazin-2-one | JJ-450 (Arv7 binder) | Prostate cancer |
This trajectory underscores a shift from opportunistic discovery to rational design, where 1-butyl-5-methylpiperazin-2-one serves as a refined scaffold addressing prior metabolic and selectivity challenges. Contemporary research leverages computational modeling and structure-activity relationship (SAR) studies to further optimize this core for emerging targets, including epigenetic regulators and immune checkpoints [1] [2] [3].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: